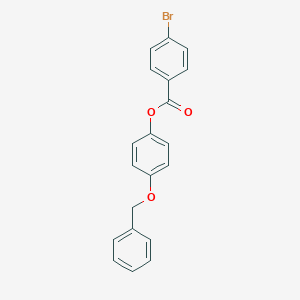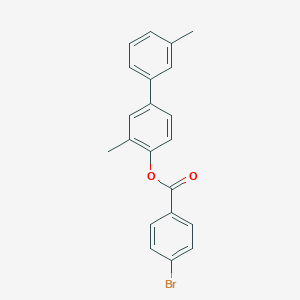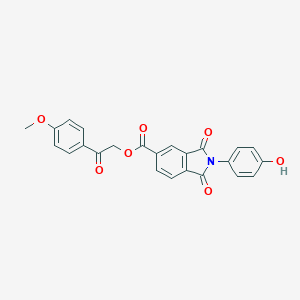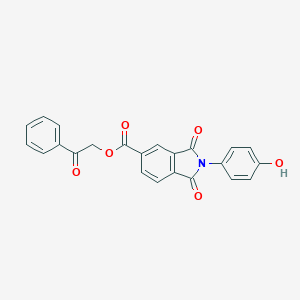![molecular formula C24H21NO6 B340246 Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340246.png)
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is a complex organic compound that belongs to the class of benzoic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzoic acid, benzoic acid derivatives, and phenylacetic acid derivatives. Common synthetic routes may involve esterification, amidation, and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques. These methods may include the use of catalysts, high-pressure reactors, and purification processes such as crystallization and chromatography to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid methyl ester
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid ethyl ester
- 4-(3,4-Dimethoxy-benzoylamino)-benzoic acid propyl ester
Uniqueness
Phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is unique due to its specific structural features, such as the presence of both dimethoxybenzoylamino and phenyl-ethyl ester groups. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C24H21NO6 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
phenacyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H21NO6/c1-29-21-13-10-18(14-22(21)30-2)23(27)25-19-11-8-17(9-12-19)24(28)31-15-20(26)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
KXYZTYJZLLLSIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-4-[(phenylsulfonyl)oxy]phenyl benzenesulfonate](/img/structure/B340166.png)


![4-chloro-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B340173.png)



![4-[(Benzoyloxy)methyl]-2-methoxyphenyl benzoate](/img/structure/B340179.png)
![N-[4-(Benzyloxy)phenyl]-2-furamide](/img/structure/B340182.png)
![3-[(4-Bromoanilino)sulfonyl]-4,5-dimethylbenzoic acid](/img/structure/B340185.png)


![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340192.png)

